2-cyanoacetyl Chloride

Catalog No.
S1542113
CAS No.
16130-58-8
M.F
C3H2ClNO
M. Wt
103.51 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-cyanoacetyl Chloride

CAS Number

16130-58-8

Product Name

2-cyanoacetyl Chloride

IUPAC Name

2-cyanoacetyl chloride

Molecular Formula

C3H2ClNO

Molecular Weight

103.51 g/mol

InChI

InChI=1S/C3H2ClNO/c4-3(6)1-2-5/h1H2

InChI Key

GEQZTCMVWVDEDF-UHFFFAOYSA-N

SMILES

C(C#N)C(=O)Cl

Canonical SMILES

C(C#N)C(=O)Cl

The exact mass of the compound 2-cyanoacetyl Chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Cyanoacetyl chloride is a highly electrophilic, bifunctional building block featuring both an acyl chloride and a cyano-activated methylene group. In industrial and laboratory procurement, it is primarily sourced as a pre-activated intermediate for the rapid N-cyanoacetylation of amines and the synthesis of complex heterocycles, including pyrimidines, pyridones, and commercial active pharmaceutical ingredients (APIs) [1]. Unlike its stable precursor, cyanoacetic acid, 2-cyanoacetyl chloride is moisture-sensitive and requires anhydrous handling; however, its inherent electrophilicity allows it to drive amidation and esterification reactions to completion without the need for exogenous peptide coupling agents [2]. This makes it a critical material selection for scale-up routes where atom economy, rapid kinetics, and the avoidance of urea-based byproducts are prioritized.

Procurement teams often consider cyanoacetic acid or ethyl cyanoacetate as cheaper, more stable substitutes for 2-cyanoacetyl chloride. However, generic substitution fails in practice due to severe kinetic and thermodynamic limitations. Cyanoacetic acid requires the addition of stoichiometric coupling agents (such as EDC, DCC, or DIC) to activate the carboxylate, which not only inflates the per-reaction cost but also generates persistent urea byproducts (e.g., DCU) that severely complicate downstream purification [1]. Alternatively, while ethyl cyanoacetate can undergo direct condensation, it lacks the necessary electrophilicity to react with sterically hindered or electron-deficient amines unless subjected to harsh thermal conditions (often exceeding 150 °C), which leads to the degradation of thermally labile substrates [2]. Consequently, for complex or sensitive syntheses, the pre-activated acid chloride is strictly non-interchangeable.

Superior Amidation Yields for Sterically Hindered Scaffolds

Standard peptide coupling agents often fail to mediate the condensation of cyanoacetic acid with sterically encumbered amines. In the synthesis of the complex gelsemine core, coupling a hindered tricyclic amine with cyanoacetic acid using EDC and triethylamine resulted in a mere 6% yield. By utilizing 2-cyanoacetyl chloride, the direct acylation proceeded smoothly, delivering the target cyanoacetamide in 96% yield [1].

Evidence DimensionAmidation Yield on Hindered Amine
Target Compound Data96% yield using 2-cyanoacetyl chloride
Comparator Or Baseline6% yield using cyanoacetic acid + EDC
Quantified Difference90% absolute yield increase (16-fold improvement)
ConditionsAmidation of a sterically hindered amine core at room temperature

Ensures viable synthetic routes for complex, sterically encumbered API intermediates where standard coupling agents fail.

Elimination of Costly Carbodiimide Coupling Agents in API Scale-Up

In industrial pharmaceutical manufacturing, avoiding stoichiometric coupling agents simplifies purification and lowers costs. Early synthetic routes for the API Teriflunomide relied on coupling cyanoacetic acid with 4-(trifluoromethyl)aniline using diisopropylcarbodiimide (DIC), which generates urea byproducts. Optimized, scalable patented routes replaced this by using 2-cyanoacetyl chloride with triethylamine, achieving direct amidation with high yields (e.g., 91% over subsequent steps) while completely eliminating the need for expensive carbodiimide reagents and their associated purification bottlenecks [1].

Evidence DimensionCoupling Reagent Requirement
Target Compound DataDirect acylation (0 equivalents of coupling agent); simple HCl byproduct
Comparator Or BaselineCyanoacetic acid route: Requires 1 equivalent of DIC (carbodiimide)
Quantified Difference100% reduction in coupling agent usage and urea byproduct formation
ConditionsIndustrial-scale amidation of 4-(trifluoromethyl)aniline for Teriflunomide

Dramatically improves atom economy and simplifies downstream purification by eliminating urea byproducts in commercial API production.

Low-Temperature Processing for Thermally Labile Substrates

While ethyl cyanoacetate is a stable alternative for cyanoacetylation, it requires harsh thermal conditions to drive the condensation with amines. Standard protocols using ethyl cyanoacetate require prolonged heating at 150 °C, which can degrade sensitive substrates. In contrast, 2-cyanoacetyl chloride achieves the same N-cyanoacetylation at 30 °C in the presence of triethylamine, preserving thermally labile functional groups and significantly reducing energy consumption during scale-up [1].

Evidence DimensionRequired Reaction Temperature
Target Compound Data30 °C (mild conditions)
Comparator Or BaselineEthyl cyanoacetate: 150 °C
Quantified Difference120 °C reduction in required process temperature
ConditionsDirect N-cyanoacetylation of substituted anilines

Allows the functionalization of thermally sensitive molecules while significantly lowering the energy costs of industrial-scale reactors.

Coupling-Agent-Free API Manufacturing

2-Cyanoacetyl chloride is a strategic choice for the commercial scale-up of APIs, such as Teriflunomide, where the elimination of carbodiimide coupling agents (like DIC or DCC) is required to improve atom economy and prevent urea byproduct contamination [1].

Functionalization of Sterically Hindered Alkaloid Cores

In total synthesis and complex library generation, this compound is strictly required when amidating sterically encumbered amines. As demonstrated in the synthesis of the gelsemine core, it successfully drives reactions to near-quantitative yields where standard EDC-mediated couplings of cyanoacetic acid fail [2].

Low-Temperature Processing of Thermally Labile Intermediates

For substrates that decompose at high temperatures, 2-cyanoacetyl chloride replaces ethyl cyanoacetate. It allows N-cyanoacetylation to proceed rapidly at 30 °C, completely avoiding the 150 °C thermal conditions required by ester-based condensation routes [3].

XLogP3

0.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Dates

Last modified: 08-15-2023

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